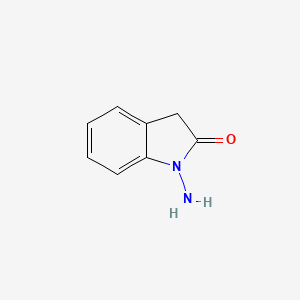

1-amino-1,3-dihydro-2H-indol-2-one

Description

Overview of the Indolone Scaffold in Medicinal Chemistry

The 1,3-dihydro-2H-indol-2-one, or indolone, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. nih.govnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered lactam ring, provides a rigid and tunable framework for the design of bioactive molecules. nih.gov Its structural versatility allows for substitutions at various positions, significantly influencing the compound's pharmacological profile. nih.gov

Indolone derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net Notably, the indolone core is a key feature in several approved drugs and clinical candidates, particularly as kinase inhibitors in oncology. google.comcancertreatmentjournal.com The ability of the oxindole (B195798) moiety to form critical hydrogen bonds with the ATP-binding sites of kinases underpins its success in this therapeutic area. cancertreatmentjournal.com

Significance of 1,3-Dihydro-2H-indol-2-one as a Heterocyclic Core

The significance of the 1,3-dihydro-2H-indol-2-one core extends beyond its direct biological interactions. It serves as a versatile synthetic intermediate, allowing for the construction of more complex molecular architectures. The presence of a reactive carbonyl group and an active methylene (B1212753) group at the C3 position provides avenues for a multitude of chemical transformations, leading to a diverse library of derivatives. mdpi.com

The development of novel synthetic methodologies for creating and functionalizing the oxindole skeleton remains an active area of research, with techniques ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. mdpi.comdergipark.org.tr This continuous innovation in synthetic chemistry expands the accessible chemical space for drug discovery programs centered around this important heterocyclic core.

Historical Context and Evolution of Research on Indolone Derivatives

The history of indolone chemistry is intrinsically linked to the study of indigo (B80030) dye in the 19th century. The journey from the natural pigment to the isolation and characterization of indole (B1671886) and its derivatives laid the groundwork for future investigations. The synthesis of oxindole itself was a pivotal step in understanding the chemistry of this class of compounds.

Research into indolone derivatives has evolved significantly over the decades. Early studies focused on their fundamental chemical properties and reactivity. However, the discovery of the potent biological activities of natural and synthetic indolone-containing compounds spurred a new era of research focused on their medicinal applications. nih.gov The elucidation of their mechanisms of action, particularly as kinase inhibitors, has been a major breakthrough in recent years, leading to the development of targeted cancer therapies. google.comnih.gov The ongoing exploration of this scaffold promises to unveil new therapeutic opportunities for a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-10-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNAXLAGKSOPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396263 | |

| Record name | 1-amino-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36149-75-4 | |

| Record name | 1-amino-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Amino 1,3 Dihydro 2h Indol 2 One and Its Derivatives

Classical Synthetic Routes to the 1,3-Dihydro-2H-indol-2-one Nucleus

The construction of the foundational 1,3-dihydro-2H-indol-2-one (oxindole) ring system is a well-established area of heterocyclic chemistry. These classical methods are essential precursors to forming the 1-amino-substituted target compound.

One of the primary classical routes involves the transformation of indole (B1671886) derivatives into the oxindole (B195798) core. This often involves oxidative processes. For instance, the oxidation of indole with reagents like N-bromosuccinimide (NBS) in anhydrous DMSO has been utilized to form the oxindole ring. dergipark.org.tr Another significant approach is the palladium-catalyzed intramolecular C-H amination of N-acetyl-2-phenylacetamides. This method provides a direct pathway to oxindole-N-acetamide scaffolds under relatively mild conditions, tolerating a variety of functional groups and yielding moderate to good product amounts. rsc.org The reaction is believed to proceed through the formation of an N,O-bidentate directing group which facilitates the C-H activation step. rsc.org

A classic method, the Fischer indole synthesis, can also be conceptually applied, starting from arylhydrazines and carbonyl compounds, which upon acid-catalyzed rearrangement, form the indole ring that can be subsequently oxidized. chempap.org The intramolecular cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, formed by coupling diazonium salts with 2-ethoxycarbonylamino-indole, represents another pathway that yields fused triazino[5,6-b]indoles, demonstrating the versatility of cyclization strategies starting from indole precursors. nih.gov

A direct method for the introduction of the N-amino group onto the indole nucleus involves electrophilic amination. Monochloramine (NH₂Cl) has been identified as an effective reagent for the N-amination of various indole and pyrrole (B145914) heterocycles. This reaction proceeds with yields ranging from 45% to 97%, providing a direct route to 1-aminoindoles, which can then be further modified. mdpi.com

Isatin (B1672199) (1H-indole-2,3-dione) serves as a crucial and versatile precursor for the synthesis of the oxindole nucleus. The reduction of the C3-carbonyl group of isatin is a common and effective strategy to obtain the 1,3-dihydro-2H-indol-2-one scaffold. The first synthesis of oxindole itself, reported by Baeyer and Knop in 1866, involved the reduction of isatin using sodium amalgam. nih.gov

For the synthesis of the target compound, 1-amino-1,3-dihydro-2H-indol-2-one , a parallel strategy is employed starting from 1-aminoisatin . The synthesis of 1-aminoisatin can be achieved, for example, through the cyclization of the hydrazone of 2-nitrophenylglyoxylic acid, followed by reduction of the nitro group. Once 1-aminoisatin is obtained, its selective reduction at the C3-carbonyl is necessary. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like sodium borohydride, under controlled conditions to avoid over-reduction of the C2-amide carbonyl. The reduction of 5-nitroisatin (B147319) is a common method to produce 5-aminoisatin, highlighting that functional group transformations on the isatin core are a standard practice. unina.it

| Precursor | Reagent/Method | Product | Reference |

| N-acetyl-2-phenylacetamide | Palladium-catalysis | Oxindole-N-acetamide | rsc.org |

| Indole | Monochloramine (NH₂Cl) | 1-Aminoindole | mdpi.com |

| Isatin | Sodium Amalgam | Oxindole | nih.gov |

| 1-Aminoisatin | Catalytic Hydrogenation | This compound | - |

Strategies for Substituent Introduction and Functionalization

The functionalization of the 1,3-dihydro-2H-indol-2-one scaffold is critical for modulating its biological activity. Strategies have been developed for introducing substituents at the nitrogen atom (position 1) and for achieving regioselective functionalization of the aromatic ring.

The introduction of an amino group at the N-1 position of the indolone ring yields this compound, the parent compound of this article's focus. This transformation is typically achieved through electrophilic amination, a process where a nitrogen source acts as an electrophile reacting with a nucleophilic substrate. wikipedia.org The oxindole nitrogen, after deprotonation with a suitable base, becomes nucleophilic and can attack an electrophilic aminating agent.

A range of electrophilic aminating agents are available, with hydroxylamine (B1172632) derivatives and oxaziridines being particularly effective. nih.govrsc.org Reagents such as O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) in combination with a strong base like sodium hydride have proven successful for the N-amination of related heterocyclic systems like 2-oxazolidinones. nih.gov This method provides the N-amino derivative directly. Oxaziridines, which are three-membered rings containing nitrogen and oxygen, are also powerful reagents for electrophilic amination. unc.edu The reaction proceeds by nucleophilic attack of the deprotonated indolone nitrogen on the electrophilic nitrogen of the oxaziridine (B8769555) ring. wikipedia.org These methods provide a direct route to the 1-aminooxindole core structure.

Controlling the position of substitution on the benzene (B151609) portion of the indolone ring (positions C4, C5, C6, and C7) is a significant synthetic challenge due to the similar reactivity of these C-H bonds. nih.gov Various strategies employing directing groups or specialized catalytic systems have been developed to achieve regioselectivity.

Palladium-catalyzed C-H activation and functionalization is a prominent method. nih.govacs.org By installing a directing group at the N-1 position, the catalyst can be guided to a specific ortho C-H bond. For instance, a di-tert-butylphosphine (B3029888) oxide group at N-1 has been used to direct arylation specifically to the C7 position. nih.gov Similarly, a transient directing group strategy, using glycine (B1666218), has been shown to facilitate the selective C4-arylation of indoles. nih.gov In this approach, the indole condenses with glycine to form an imine, which then directs a palladium catalyst to the C4 position for C-H activation and subsequent coupling with an aryl halide. nih.gov

Bio-inspired methods have also emerged. An aerobic dual C-H functionalization of phenols, mimicking the biosynthesis of melanin, can be used to construct 5,6-disubstituted oxindoles, demonstrating a pathway for introducing functionality at specific positions on the aromatic ring. nih.gov

Table 2: Methods for Regioselective Functionalization of the Indolone Ring

| Target Position | Methodology | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| C4 | Transient Directing Group Arylation | Glycine, Pd(OAc)₂, AgTFA | nih.gov |

| C6 | Pd-catalyzed Direct Arylation | Pd(OAc)₂, DavePhos (for 7-azaindole (B17877) N-oxide) | nih.gov |

| C7 | Directing Group (N-phosphine oxide) Arylation | Pd(OAc)₂, Cu(OTf)₂, Ag₂O | nih.gov |

| C5 & C6 | Bio-inspired Oxygenative Cyclization | Aerobic oxidation | nih.gov |

Green Chemistry Principles in 1,3-Dihydro-2H-indol-2-one Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. In the synthesis of 1,3-dihydro-2H-indol-2-one and its derivatives, several green approaches have been developed.

A key aspect is the use of greener solvents, with water being an ideal choice. Multicomponent reactions, such as the Biginelli reaction, have been adapted for the synthesis of complex oxindole derivatives in an efficient, one-pot procedure using calcium chloride as a catalyst. nih.gov Such reactions improve atom economy and reduce the number of purification steps. The use of water as a solvent has been reported for the synthesis of spiro-pyrrolidine-oxindoles via three-component 1,3-dipolar cycloaddition reactions, which can proceed under catalyst-free conditions, further enhancing the green credentials of the synthesis.

Other green techniques include the use of microwave irradiation to accelerate reaction times and the employment of recyclable catalysts. For instance, the synthesis of spirooxindole derivatives has been achieved using a water-soluble and recyclable double salt catalyst, Al₄(SO₄)₆·(H₂SO₄)·24H₂O, in water. These methods not only offer high yields and shorter reaction times but also align with the goals of sustainable chemistry by minimizing environmental impact.

Chemical Reactivity and Transformations of 1,3 Dihydro 2h Indol 2 One Derivatives

Oxidation and Reduction Reactions

Oxidation-reduction, or redox, reactions involve the transfer of electrons between chemical species, leading to a change in the oxidation states of the atoms. khanacademy.org The species that loses electrons is oxidized, while the one that gains electrons is reduced. khanacademy.org These reactions are fundamental in organic chemistry, and 1,3-dihydro-2H-indol-2-one derivatives are no exception to their transformative power.

In the context of these derivatives, oxidation often involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. Conversely, reduction typically involves a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. For instance, the oxidation of an alcohol group to a ketone or an aldehyde is a common oxidative transformation. libretexts.org A classic example of reduction is the conversion of a carbonyl group (C=O) to a hydroxyl group (CH-OH).

A specific type of redox reaction is a disproportionation reaction, where a single compound is simultaneously oxidized and reduced. libretexts.org While specific examples for 1-amino-1,3-dihydro-2H-indol-2-one are not extensively detailed in the provided context, the general principles of redox chemistry are broadly applicable to its functional groups. The amino group (-NH2) and the lactam ring present in the molecule offer sites for such reactions, potentially leading to a diverse array of products.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1,3-dihydro-2H-indol-2-one derivatives is significantly influenced by the electrophilic and nucleophilic centers within the molecule. The carbonyl group at the C2 position and the electrophilic carbon at the C3 position are key sites for nucleophilic attack.

Reactions with Active Methylene (B1212753) Compounds

Derivatives of 1,3-dihydro-2H-indol-2-one readily react with active methylene compounds. For example, 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one reacts with various active methylene nucleophiles to produce indol or quinoline (B57606) derivatives. researchgate.net This type of reaction, often a Knoevenagel condensation, is a powerful tool for carbon-carbon bond formation. nih.gov The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-Acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one | Active Methylene Compounds | Indol or Quinoline Derivatives | researchgate.net |

| Indane-1,3-dione | Benzaldehyde | Knoevenagel Condensation Product | nih.gov |

Interactions with Amines and Hydrazines

The electrophilic nature of the C3 position of certain 1,3-dihydro-2H-indol-2-one derivatives makes them susceptible to attack by amines and hydrazines. The reaction of 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with amines has been studied. researchgate.net Furthermore, the interaction of isatin (B1672199) derivatives, which share the core 1,3-dihydro-2H-indol-2-one structure, with hydrazines can lead to ring-expansion reactions, forming phthalazine (B143731) derivatives. rsc.org For instance, the reaction of 1,3-di-iminoisoindoline with hydrazine (B178648) can yield 1,4-diaminophthalazine. rsc.org The reaction of 3-aminoindoles with hydrazine hydrate (B1144303) can also be used to synthesize various heterocyclic compounds. nih.gov

Formation of Complex Hybrid Structures

The versatile reactivity of 1,3-dihydro-2H-indol-2-one derivatives allows for their incorporation into more complex molecular architectures, including Schiff bases and metal complexes.

Schiff Base Formation and Subsequent Reactions

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgyoutube.com The 1-amino group of this compound can react with carbonyl compounds to form Schiff bases. These Schiff bases are valuable intermediates in organic synthesis. For example, Schiff bases derived from aminopolyols and arylaldehydes have been extensively studied. nih.gov The formation of Schiff bases from 2-amino-2-methyl-1,3-propanediol (B94268) and various aromatic aldehydes has also been reported. jptcp.com

The resulting imine functionality in the Schiff base can undergo further reactions. For instance, they can act as ligands for metal ions or participate in cycloaddition reactions. wikipedia.org

| Amine Component | Carbonyl Component | Product | Reference |

| 1-Amino-2-indanol | Salicylaldehydes | Schiff Base | nih.gov |

| 4,4'-Oxydianiline | o-Vanillin | Schiff Base | wikipedia.org |

| 2-Amino-2-methyl-1,3-propanediol | Aromatic Aldehydes | Schiff Base | jptcp.com |

Coordination Chemistry with Metal Ions

The nitrogen and oxygen atoms present in 1,3-dihydro-2H-indol-2-one derivatives and their corresponding Schiff bases can act as donor atoms, allowing them to coordinate with metal ions to form metal complexes. wikipedia.org The imine nitrogen of a Schiff base is basic and can exhibit pi-acceptor properties, making it an excellent ligand for a variety of metal ions. wikipedia.org Chiral Schiff base-metal complexes have been utilized in asymmetric catalysis. wikipedia.org The coordination of these ligands to metal centers can lead to the formation of compounds with interesting structural and electronic properties, with potential applications in catalysis and materials science.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Analysis of Characteristic Functional Group Frequencies

For 1-amino-1,3-dihydro-2H-indol-2-one, FT-IR and FT-Raman spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The primary amine (N-NH2), the lactam (cyclic amide), and the aromatic ring each possess distinct vibrational modes.

A hypothetical analysis would focus on identifying:

N-H stretching vibrations of the primary amino group, typically appearing in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching of the NH2 group.

C=O stretching vibration of the lactam ring, which is expected to be a strong band, typically in the range of 1650-1680 cm⁻¹, characteristic of a five-membered ring amide.

C-N stretching vibrations , which would appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring, typically observed at approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Without experimental data, a definitive table of vibrational frequencies cannot be constructed.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and electronic environment of each atom can be determined.

Elucidation of Proton and Carbon Environments

¹H-NMR Spectroscopy: A hypothetical ¹H-NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. Key expected signals would include:

Signals for the four aromatic protons on the benzene ring.

A singlet for the methylene (B1212753) (CH₂) protons at the C3 position of the indol-2-one (B1256649) core.

A broad singlet for the amino (NH₂) protons, the chemical shift of which can be influenced by solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, eight distinct signals would be anticipated, corresponding to:

The carbonyl carbon (C=O) of the lactam, typically found at a downfield chemical shift.

The six carbons of the aromatic ring.

The methylene carbon (CH₂) at the C3 position.

Detailed experimental NMR data for this compound is not available in published literature. Therefore, a data table of chemical shifts cannot be provided.

Stereochemical Assignment (e.g., (Z)-Configuration Confirmation)

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is crucial for determining the stereochemistry of molecules. For derivatives of 1,3-dihydro-2H-indol-2-one that exhibit isomerism, such as those with a substituent at the 3-position creating a stereocenter or Z/E isomerism at an exocyclic double bond, NMR is the primary method for assigning the correct configuration. For this compound itself, which does not have a stereocenter, this specific analysis is not applicable. However, for any potential derivatives, this would be a critical step in their characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments.

For this compound (C₈H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO, NH₂, or parts of the indole (B1671886) ring, providing further confirmation of the structure. While the NIST WebBook provides a mass spectrum for the parent compound, 1,3-dihydro-2H-indol-2-one (oxindole) nist.govnist.gov, a spectrum for the 1-amino derivative is not available.

Hypothetical Mass Spectrometry Data:

| Fragment | m/z (expected) |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A successful crystallographic analysis would yield a detailed structural model, confirming the planarity of the aromatic and lactam rings and providing insight into the hydrogen bonding network formed by the primary amine and lactam functionalities. However, no published crystal structure for this compound has been found.

Analysis of Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound possesses distinct hydrogen bond donor and acceptor sites that facilitate the formation of robust intermolecular networks. The primary amine group (-NH₂) at the N1 position of the lactam ring serves as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) at the C2 position acts as a primary hydrogen bond acceptor. libretexts.orgyoutube.com

The presence of both a donor and an acceptor within the same molecule allows for the formation of predictable supramolecular synthons. One of the most common motifs anticipated for such a molecule is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds. This type of interaction is a well-documented feature in the crystal structures of related lactam and amide-containing compounds. acs.org The interaction involves one of the N-H protons of the amino group on one molecule forming a hydrogen bond with the carbonyl oxygen of a second, adjacent molecule.

In a crystalline solid state, these interactions would not be limited to simple dimers but would extend into one-, two-, or three-dimensional networks. nih.gov For instance, the second N-H proton on the amino group remains available to form further hydrogen bonds, potentially linking dimers into extended chains or sheets. Computational studies on related systems, such as aminopropylsilanes, have shown that N-H···N and N-H···O hydrogen bonds are key in stabilizing molecular clusters, with cooperativity effects strengthening these bonds in larger assemblies. mdpi.com The geometry of these hydrogen bonds—specifically the donor-H···acceptor distance and the N-H···O angle—is a critical determinant of the stability of the resulting network. While specific experimental data for this compound is not publicly available, the principles of hydrogen bonding in organic molecules strongly support the formation of these extensive networks. nih.govmdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Amino (N-H) | Carbonyl (C=O) | Intermolecular N-H···O | Dimer, Chain, Sheet |

| Amino (N-H) | Amino (N) | Intermolecular N-H···N | Chain, Sheet |

This table represents theoretically possible interactions based on the functional groups present in the molecule.

Investigation of π···π Stacking Interactions

Beyond hydrogen bonding, the planar aromatic ring of the this compound scaffold is capable of engaging in π···π stacking interactions. These non-covalent interactions are fundamental in the organization of aromatic molecules in the solid state and play a significant role in molecular recognition phenomena. nih.govnih.gov The indole ring system, being electron-rich, is known to participate in such stacking. nih.govrsc.org

The π···π stacking interactions in derivatives of the indolone core typically involve the parallel alignment of the aromatic portions of adjacent molecules. However, a perfect face-to-face (sandwich) arrangement is less common than a parallel-displaced or a T-shaped (edge-to-face) geometry due to electrostatic repulsion. In a parallel-displaced arrangement, the centroids of the aromatic rings are offset from one another, which is an energetically favorable conformation for many aromatic systems, including indole derivatives. researchgate.net

Table 2: Characteristics of π···π Stacking Interactions

| Interaction Type | Typical Geometry | Typical Centroid-Centroid Distance (Å) |

| π···π Stacking | Parallel-Displaced | 3.3 - 3.8 |

| π···π Stacking | T-shaped (Edge-to-Face) | ~5.0 |

This table provides generalized parameters for π···π stacking interactions observed in aromatic compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is employed to model the electronic structure of many-body systems, making it an ideal tool for studying organic molecules like 1-amino-1,3-dihydro-2H-indol-2-one.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For derivatives of 1,3-dihydro-2H-indol-2-one, DFT methods are utilized to find the minimum energy conformation. nih.gov This process reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, identifying the most probable structures. For instance, studies on related indanone derivatives have utilized DFT to investigate conformational stability. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A larger gap suggests higher stability and lower reactivity. aimspress.com For conjugated systems, such as the one present in this compound, the HOMO and LUMO are typically delocalized across the π-system. researchgate.netlibretexts.org Computational methods like DFT at the B3LYP/6-311G(d) level are commonly used to calculate these orbital energies and visualize their distribution. aimspress.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital. The energy of this orbital is associated with the ionization potential and the molecule's tendency to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. The energy of this orbital is related to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A large gap implies high stability and low chemical reactivity, while a small gap suggests the opposite. It is a key factor in determining the molecule's electronic and optical properties. |

This table provides a general overview of HOMO and LUMO concepts.

Theoretical vibrational analysis predicts the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies, one can identify the characteristic stretching, bending, and torsional modes of the various functional groups within the molecule. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational motions of the atoms, providing a detailed understanding of the molecule's dynamics. nih.gov This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.govresearchgate.netthaiscience.info These indices provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | A measure of an atom's ability to attract shared electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of a molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -(IP+EA)/2) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table outlines key quantum chemical descriptors and their calculation from HOMO and LUMO energies. nih.gov

Natural Orbital Bonding (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with hyperconjugative interactions. nih.govicm.edu.pl For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring and the carbonyl group, which is crucial for understanding its electronic structure and reactivity. icm.edu.pl

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netmdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to indicate different potential values: red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, corresponding to electron-poor areas prone to nucleophilic attack. thaiscience.inforesearchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine group's hydrogen atoms. thaiscience.inforesearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science, providing mathematical models that correlate the chemical structure of a compound with its biological activity or a specific property. For the scaffold of this compound, which is a derivative of oxindole (B195798), extensive QSAR studies have been conducted on related compounds to elucidate the structural requirements for various biological activities. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous isatin (B1672199) and oxindole derivatives offer significant insights.

These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop three-dimensional (3D-QSAR) models. nih.govnih.gov For instance, 3D-QSAR studies on oxindole derivatives as inhibitors of VEGFR-2 tyrosine kinase have demonstrated the importance of steric and electrostatic fields in determining the inhibitory potency. nih.gov A study on a series of oxindole derivatives as 5HT7 receptor inhibitors also highlighted the major contribution of steric and electrostatic fields to their activity. nih.govtandfonline.com The generated models from these studies exhibit good statistical reliability, with high cross-validated (q²) and non-cross-validated (R²) correlation coefficients, indicating their predictive power. nih.govnih.gov

In a typical QSAR study on isatin or oxindole derivatives, a dataset of compounds with known biological activities is divided into a training set to build the model and a test set to validate its predictive capability. nih.govnih.gov For example, in a study of isatin and indole (B1671886) derivatives as SARS 3CLpro inhibitors, 81 compounds were used to develop a robust QSAR model. nih.govnih.gov The insights gained from the contour maps generated in these studies are crucial for designing new, more potent derivatives by indicating regions where modifications to the molecular structure would be favorable or detrimental to the desired activity. nih.govnih.gov These modifications often involve the strategic placement of substituents to optimize interactions with the target receptor.

Interactive Data Table: Representative QSAR Model Statistics for Oxindole and Isatin Derivatives

| Model Type | Target | q² | R² | Predictive r² | Key Findings | Reference |

|---|---|---|---|---|---|---|

| CoMFA | VEGFR-2 Tyrosine Kinase | 0.777 | 0.987 | 0.72 | Steric and electrostatic fields are crucial for inhibitory activity. | nih.gov |

| CoMSIA | VEGFR-2 Tyrosine Kinase | 0.710 | 0.988 | 0.78 | Hydrophobic, and hydrogen bond donor/acceptor fields also contribute. | nih.gov |

| CoMFA | 5HT7 Receptor | 0.743 | 0.985 | 0.560 | Steric and electrostatic fields are major contributors to activity. | nih.gov |

| CoMSIA | 5HT7 Receptor | 0.608 | 0.970 | 0.619 | Hydrophobic and hydrogen bond fields provide additional predictive power. | nih.gov |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in advanced technologies such as optical switching, data storage, and frequency conversion. daneshyari.comyoutube.com The NLO response of a material is characterized by its hyperpolarizability, which describes the non-linear change in the dipole moment of a molecule in the presence of a strong electric field, such as that from a laser. youtube.com

While direct experimental or theoretical studies on the NLO properties of this compound are scarce in the literature, investigations into the parent compound, isatin, and its derivatives provide a strong basis for understanding the potential of this class of compounds. daneshyari.commedmedchem.comresearchgate.net Isatin itself has been shown to exhibit third-order NLO behavior. daneshyari.comresearchgate.net This is significant because third-order NLO materials have applications in areas like optical limiting and all-optical switching. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the NLO properties of molecules. medmedchem.com For isatin thioketal derivatives, DFT calculations have been performed to determine their electronic properties, quantum molecular descriptors, and NLO properties. medmedchem.commedmedchem.com These studies calculate parameters such as the total dipole moment (μtot), the mean polarizability (αtot), and the first hyperpolarizability (βtot). medmedchem.com The results from such studies on isatin derivatives have indicated that these molecules exhibit a non-linear optical response, suggesting their potential as NLO materials. medmedchem.commedmedchem.com The investigation of NLO properties often involves both experimental techniques, like the Z-scan method, and computational approaches to gain a comprehensive understanding. daneshyari.comresearchgate.netnih.gov The Z-scan technique allows for the determination of the non-linear absorption coefficient (β) and the non-linear refractive index (n2). daneshyari.comresearchgate.net

Interactive Data Table: Calculated NLO Properties of an Isatin Derivative

| Property | Symbol | Calculated Value | Unit | Significance | Reference |

|---|---|---|---|---|---|

| Total Dipole Moment | μtot | Varies by derivative | Debye | Indicates the overall polarity of the molecule. | medmedchem.com |

| Mean Polarizability | αtot | Varies by derivative | esu | Measures the linear response of the electron cloud to an electric field. | medmedchem.com |

| First Hyperpolarizability | βtot | Varies by derivative | esu | Quantifies the second-order non-linear optical response. | medmedchem.com |

| Third-Order NLO Susceptibility | χ(3) | ~10⁻¹³ | esu | Characterizes the third-order non-linear optical response. | daneshyari.com |

| Non-linear Absorption Coefficient | β | ~10⁻¹¹ | cm/W | Describes the intensity-dependent absorption of light. | daneshyari.com |

Mechanistic Insights into Biological Activity at the Molecular Level

Mechanisms of Anticancer and Antiproliferative Activity

Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated significant anticancer and antiproliferative effects through multiple molecular mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling proteins.

Research has shown that certain derivatives of 1,3-dihydro-2H-indol-2-one can halt the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. researchgate.netresearchgate.net For instance, a novel sulfonamide derivative, S1, was found to induce morphological changes characteristic of apoptosis in acute leukemia cell lines K562 and Jurkat. researchgate.net This compound also demonstrated the ability to arrest the cell cycle at different phases in these cell lines, specifically at the G2/M phase in K562 cells and the G0/G1 phase in Jurkat cells. researchgate.net Similarly, a dispiropiperazine derivative, SPOPP-3 (1), exhibited anti-proliferative activity against a panel of 18 human cancer cell lines, with the ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. researchgate.net

The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown that lead compounds can significantly increase both early and late apoptosis in cancer cell lines such as MDA-MB-231, SKOV3, and A549. mdpi.com For example, one compound increased late apoptosis by 76.2% in SKOV3 ovarian cancer cells. mdpi.com This programmed cell death is often a consequence of the cell cycle being halted at a specific checkpoint, preventing the damaged cells from replicating.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis. nih.gov This family includes both anti-apoptotic members (like Bcl-2 itself) that prevent cell death, and pro-apoptotic members (like Bax and Bak) that promote it. nih.govnih.gov The balance between these opposing factions determines the cell's fate.

Derivatives of 1-amino-1,3-dihydro-2H-indol-2-one can exert their anticancer effects by modulating the expression and activity of Bcl-2 family proteins. While some studies on a sulfonamide derivative, S1, did not show alterations in the expression of Bcl-2 and Bax in acute leukemia cell lines, it was capable of activating caspase-3 in K562 cells. researchgate.net Caspases are a family of proteases that, once activated, execute the process of apoptosis. nih.gov The cleavage and activation of caspase-3 are key events in the apoptotic cascade. nih.gov

Furthermore, research on other compounds has highlighted the interplay between Bcl-2 and cell cycle regulation. For instance, the knockdown of Bcl-2 in certain melanoma cells led to an increase in CDK2, a key cell cycle protein, in the presence of an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This suggests that Bcl-2 can play a role in the cell cycle arrest induced by certain therapeutic agents. nih.gov The intricate interactions within the Bcl-2 family, where BH3-only proteins act as sensors of cellular stress and can activate pro-apoptotic Bax and Bak, provide multiple points for therapeutic intervention. nih.gov

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibitors are a major focus of anticancer drug development. nih.govresearchgate.net Derivatives of 1,3-dihydro-2H-indol-2-one have been investigated for their kinase inhibitory activity. nih.gov

Polo-like Kinase 2 (PLK2): A pyrido[2,3-d]pyrimidine (B1209978) derivative, 7ao, has been identified as a selective inhibitor of PLK2. nih.gov PLKs are critical for cell cycle progression, and inhibiting them can lead to mitotic arrest and apoptosis in tumor cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed, can drive tumor growth. mdpi.com Benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of EGFR kinase, with IC50 values comparable to the established EGFR inhibitor, erlotinib. mdpi.com Docking studies have further supported that these compounds interact with the EGFR active site in a manner similar to erlotinib. mdpi.com

The development of methods to profile the kinase inhibition of various compounds is crucial for identifying new therapeutic targets and understanding the mechanisms of action of potential drugs. nih.govresearchgate.netmrc.ac.uk

Molecular Basis of Antimicrobial Activity

In addition to their anticancer properties, derivatives of 1,3-dihydro-2H-indol-2-one have also shown promise as antimicrobial agents. nih.govnih.gov Their activity is rooted in their ability to disrupt essential biological processes in microorganisms.

A primary mechanism of action for many amino acid-based antimicrobials is the inhibition of enzymes crucial for bacterial survival. researchgate.netnih.gov A key target is the suite of enzymes involved in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. researchgate.net The MurA-F pathway, which is responsible for creating the oligopeptide side chains of N-acetylmuramic acid, is a particularly attractive target as these enzymes are absent in fungi and higher organisms. researchgate.net By acting as structural analogs of the natural substrates, these inhibitors can block the enzymatic pathway, leading to a weakened cell wall and ultimately, bacterial death.

Beyond specific enzyme inhibition, derivatives of this compound can interfere with a range of cellular processes in microorganisms. Amino acids and their derivatives are known to be involved in fundamental microbial functions such as cell division, metabolism, and cell-to-cell communication (quorum sensing). nih.gov

Some amino acid derivatives have been shown to disrupt biofilm formation, which is a critical survival mechanism for many pathogenic bacteria. nih.gov For example, D-amino acids can be incorporated into the peptidoglycan during its synthesis, disrupting the normal structure and leading to the dispersal of the biofilm. nih.gov This exposes the individual bacterial cells, making them more susceptible to antimicrobial agents. nih.gov The broad involvement of amino acid-like structures in microbial physiology provides a wide array of potential targets for the development of new antimicrobial therapies. researchgate.net

Antiviral Mechanisms of Action

The indole (B1671886) nucleus is a key structural motif in a number of antiviral compounds. Research into derivatives of 1,2-dihydro-2-oxo-3H-indole has shed light on potential mechanisms of antiviral action. One such derivative, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide, and its related compounds have shown inhibitory effects against various strains of influenza A (H1N1, H3N2, H5N1) and influenza B viruses. nih.gov Time-of-addition studies with these derivatives suggest that their antiviral activity occurs at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration into the host cell. nih.gov

Another indole derivative has demonstrated antiviral efficacy against SARS-CoV-2 in vitro, completely inhibiting viral replication at certain concentrations. actanaturae.ru The mechanism for some antiviral compounds involves targeting viral enzymes essential for replication, such as the 3C-like (3CL) proteinase in coronaviruses. google.com While these findings are for related but distinct molecules, they suggest that the this compound structure could potentially be modified to target similar viral replication pathways.

Neurobiological Modulatory Effects

Neuroinflammation and oxidative stress are implicated in the pathophysiology of various neurodegenerative diseases. nih.govnih.gov Microglial cells play a central role in the brain's inflammatory response, and their over-activation can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. nih.gov

While direct evidence for this compound is not yet available, the broader class of indole-containing compounds has been investigated for neuroprotective properties. For instance, some antioxidants are known to protect against oxidative damage. nih.gov The investigation of compounds that can modulate these pathways is an active area of research. For example, some therapies for Alzheimer's disease aim to reduce neuroinflammation. nih.gov Given the established link between oxidative stress, neuroinflammation, and neurodegeneration, the potential for this compound and its derivatives to modulate these processes warrants further investigation. nih.gov

The vasopressin V1b receptor, encoded by the AVPR1B gene, is a G protein-coupled receptor found in the anterior pituitary and various regions of the brain. wikipedia.orguniprot.org It plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress. nih.gov The V1b receptor is a target for the neurohypophyseal peptide arginine vasopressin (AVP) and is involved in modulating corticotropin (B344483) release. nih.govwikipedia.org

The development of ligands for the V1b receptor is an area of significant pharmacological interest for conditions related to stress and affective disorders. wikipedia.org While many known ligands are peptides or complex non-peptide molecules, the indole scaffold is a common feature in various neurologically active compounds. Although no direct interaction between this compound and the vasopressin V1b receptor has been reported, the chemical tractability of the indole nucleus makes it a plausible starting point for designing novel V1b receptor ligands.

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. nih.gov GABA exerts its effects through two main classes of receptors: GABA-A (ionotropic) and GABA-B (metabotropic). wikipedia.org GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect. wikipedia.org

Agonists of the GABA-A receptor, which include benzodiazepines and barbiturates, enhance this inhibitory effect and are used for their sedative, anxiolytic, and anticonvulsant properties. nih.govwikipedia.org The GABA-A receptor is a complex pentameric structure with multiple subunits (α, β, γ, etc.), and the specific subunit composition determines its pharmacological properties. guidetopharmacology.org While there is no direct evidence to suggest that this compound acts as a GABAergic agonist, the diverse pharmacology of indole-containing compounds in the central nervous system suggests that exploring its interaction with GABA receptors could be a fruitful area of research.

Anti-inflammatory and Antioxidant Activity Mechanisms

The anti-inflammatory and antioxidant activities of many organic compounds are intrinsically linked, often involving the modulation of cellular signaling pathways and the neutralization of reactive oxygen species (ROS).

Anti-inflammatory Mechanisms: The anti-inflammatory potential of compounds structurally related to this compound is often attributed to the inhibition of key inflammatory enzymes and transcription factors. A primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govyoutube.com By inhibiting COX-2, the production of these pro-inflammatory signaling molecules is reduced.

Another potential pathway is the inhibition of lipoxygenases (LOX). nih.govcabidigitallibrary.orgmdpi.com These enzymes catalyze the production of leukotrienes from arachidonic acid, which are involved in various inflammatory processes, including leukocyte chemotaxis and vascular permeability. cabidigitallibrary.org Furthermore, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is a crucial anti-inflammatory mechanism. nih.govnih.govmdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com Inhibition of NF-κB activation would prevent the transcription of these inflammatory mediators.

Antioxidant Mechanisms: The antioxidant activity of indole derivatives can occur through several mechanisms. One primary mechanism is free radical scavenging, where the compound donates a hydrogen atom or an electron to neutralize highly reactive free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.govplos.orgresearchgate.netresearchgate.net The presence of an amino group on the indole ring could potentially enhance this radical scavenging ability.

Another mechanism is the chelation of metal ions, such as iron and copper. These transition metals can catalyze the formation of ROS through Fenton-like reactions. By binding to these metal ions, an antioxidant compound can prevent them from participating in these damaging reactions. Additionally, some compounds can activate endogenous antioxidant defense systems by upregulating the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.

Molecular Docking and Protein-Ligand Interaction Studies

Bacterial resistance to antibiotics is a major global health concern. Molecular docking studies can help in designing new compounds that can overcome these resistance mechanisms. Potential protein targets for this compound could include enzymes that confer resistance, such as β-lactamases, which inactivate β-lactam antibiotics. A molecule that could bind to and inhibit the activity of these enzymes would be a valuable asset in combating resistant bacterial strains.

Illustrative Data Table for Binding Affinity to a Hypothetical Bacterial Resistance Protein (e.g., β-Lactamase):

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| This compound | β-Lactamase (Example) | -7.5 | Ser70, Lys234, Arg244 |

Penicillin Binding Proteins (PBPs): PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govnih.govwikipedia.org Inhibition of PBPs leads to defects in cell wall integrity and ultimately cell death. nih.gov Many antibiotics, most notably the β-lactams, target these proteins. wikipedia.org A molecular docking study would aim to predict if this compound can fit into the active site of a PBP and form stable interactions, thereby inhibiting its function.

DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. science.govresearchgate.netnih.govyoutube.com It introduces negative supercoils into DNA, which is necessary to relieve the torsional stress that arises during these processes. youtube.com This enzyme is a well-established target for antibacterial drugs, such as the fluoroquinolones. youtube.com Docking simulations could reveal whether this compound can bind to the ATP-binding site or the DNA-binding site of DNA gyrase, thus inhibiting its enzymatic activity. nih.gov

Illustrative Data Table for Interactions with PBP and DNA Gyrase:

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Penicillin Binding Protein 2a (PBP2a) | -8.2 | Hydrogen bond with Ser403, Pi-Alkyl with Ala600 |

| This compound | DNA Gyrase Subunit B | -9.1 | Hydrogen bond with Asp73, Metal-coordination with Mg2+ |

The prediction of binding sites and modes of action is the culmination of molecular docking studies. By analyzing the docking poses with the lowest binding energies and the most favorable interactions, researchers can hypothesize how a ligand might inhibit a protein's function.

For this compound, it is plausible that the amino group and the carbonyl group of the oxindole (B195798) ring are key features for forming hydrogen bonds within a protein's active site. The aromatic indole core could participate in hydrophobic and pi-stacking interactions. The specific binding mode would, of course, depend on the topology and amino acid composition of the target protein's binding pocket. For instance, in an enzyme's active site, the compound might act as a competitive inhibitor by occupying the same space as the natural substrate. In the case of DNA gyrase, it might interfere with the binding of ATP, thus preventing the conformational changes necessary for its function.

Structure Activity Relationship Sar of 1 Amino 1,3 Dihydro 2h Indol 2 One Derivatives

Impact of Substituent Position and Nature on Biological Profiles

The biological activity of 1-amino-1,3-dihydro-2H-indol-2-one derivatives is highly dependent on the nature and position of various substituents on the core scaffold.

Role of Halogen, Methyl, and Amino Substituents

The introduction of halogen, methyl, and amino groups at different positions of the this compound scaffold significantly influences the biological activity of the resulting derivatives. These substitutions can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Halogen Substituents: Halogen atoms, due to their unique electronic properties, can modulate the physicochemical and pharmacokinetic characteristics of a molecule. ijres.org Their ability to form halogen bonds, a type of non-covalent interaction, can be critical for drug-target binding affinity. ijres.orgnih.gov For instance, in some heterocyclic compounds, the presence and position of halogen atoms are essential for their inhibitory potency. ijres.org The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net

Methyl Substituents: The methyl group, being a small, lipophilic substituent, can influence a molecule's potency and metabolic stability. Strategic placement of a methyl group can block metabolically labile sites, thereby prolonging the compound's half-life. researchgate.net In some instances, a combination of a methyl group with a halogen, such as a chloro-methyl substitution, has been shown to maintain or enhance potency in certain classes of compounds. ijres.org

The following table summarizes the general impact of these substituents on the biological profiles of drug candidates.

Table 1: General Impact of Halogen, Methyl, and Amino Substituents on Drug Properties

| Substituent | General Effects on Molecular Properties | Potential Impact on Biological Profile |

|---|---|---|

| Halogen (F, Cl, Br, I) | Increases lipophilicity, alters electronic distribution, can form halogen bonds. ijres.org | Can enhance binding affinity, improve membrane permeability, and block metabolic sites. ijres.orgresearchgate.net |

| Methyl (-CH3) | Increases lipophilicity, provides steric bulk. researchgate.net | Can improve metabolic stability by blocking oxidation, may enhance binding through hydrophobic interactions. researchgate.net |

| Amino (-NH2) | Increases polarity, acts as a hydrogen bond donor. nih.gov | Can form crucial hydrogen bonds with the target, can improve solubility. nih.gov |

Influence of Alkyl Amine Side Chains on Efficacy

The attachment of alkyl amine side chains to the this compound core is a key strategy for modulating pharmacological efficacy. The length, branching, and nature of the amine in these side chains significantly affect the compound's properties.

The length of the alkyl chain can influence the molecule's flexibility and its ability to adopt an optimal conformation for binding to a target. nih.govresearchgate.net Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic degradation. researchgate.net Quantum chemical studies on aliphatic amino acids have shown that the growth of the alkyl side chain can reduce the HOMO-LUMO energy gap, potentially affecting the molecule's reactivity. nih.govresearchgate.net

The nature of the amine group (primary, secondary, or tertiary) and its substitution pattern are also critical. For example, in a series of 3,3-diarylindoline-2-ones, a mono-N-(2-diethylamino)ethyl substituted derivative was found to be significantly more potent than its parent compound. nih.gov The presence of these basic amine groups can also influence the compound's pharmacokinetic profile by affecting its solubility and potential for salt formation.

The following table illustrates how variations in alkyl amine side chains can impact biological efficacy, based on general principles observed in medicinal chemistry.

Table 2: Influence of Alkyl Amine Side Chain Characteristics on Efficacy

| Side Chain Characteristic | Influence on Physicochemical Properties | Potential Effect on Efficacy |

|---|---|---|

| Alkyl Chain Length | Affects lipophilicity, flexibility, and steric bulk. nih.govuni-tuebingen.de | Can optimize binding to the target, influence absorption and distribution. mdpi.com |

| Amine Substitution (Primary, Secondary, Tertiary) | Alters basicity, hydrogen bonding capacity, and steric hindrance. nih.gov | Can be crucial for specific interactions with the target, affects solubility and pharmacokinetic properties. nih.gov |

| Presence of Cyclic Amines (e.g., Pyrrolidine, Piperidine) | Introduces conformational rigidity. acs.org | Can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. acs.org |

Stereochemical Influence on Activity (e.g., Enantiomeric Potency)

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as drug targets are often chiral macromolecules that differentiate between stereoisomers. The spatial arrangement of atoms can significantly impact a molecule's ability to bind to its target, leading to differences in potency and efficacy between enantiomers and diastereomers.

For instance, in a series of 3,3-disubstituted indolin-2-ones, the introduction of a chiral center at the C3 position was a key aspect of their SAR studies. nih.gov Similarly, for a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, the dextrorotatory enantiomer displayed higher affinity and selectivity for its target receptor compared to its levorotatory counterpart. acs.org In another example involving phenylmorphans, the stereochemistry at the C9 position, along with the nature of the substituent, dramatically affected the compound's activity, with some stereoisomers being potent agonists while others were inactive or even antagonists. mdpi.com

The presence of chiral centers, often at the C3 position in spiro-indole derivatives, can lead to diastereomeric pairs with distinct biological activities. mdpi.com The differential activity of enantiomers underscores the importance of asymmetric synthesis and chiral separation in the development of new therapeutic agents based on the this compound scaffold.

Table 3: Example of Enantiomeric Potency Differences in Related Heterocyclic Compounds

| Compound Series | Enantiomer/Diastereomer | Observed Activity Difference |

|---|---|---|

| 3-Amino-3,4-dihydro-2H-1-benzopyrans acs.org | (+)-enantiomer vs. (-)-enantiomer | The (+)-enantiomer showed better affinity and selectivity for 5-HT1A receptors. acs.org |

| C9-Substituted Phenylmorphans mdpi.com | Diastereomers | One diastereomer was a potent MOR agonist, while the other was inactive. mdpi.com |

| C9 Amino Phenylmorphans mdpi.com | Enantiomeric pair | One enantiomer was a moderately potent MOR partial agonist, about three times as potent as the other. mdpi.com |

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. dergipark.org.trnih.gov For derivatives of this compound, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). mdpi.commdpi.com These models typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and they guide the design of new molecules with improved potency and selectivity. nih.gov

Once a lead compound is identified, lead optimization strategies are employed to enhance its drug-like properties. patsnap.comdanaher.com This iterative process involves a cycle of designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic profiles. patsnap.com Key strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound to understand which functional groups are crucial for activity. patsnap.com

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. patsnap.com

Scaffold Hopping: Replacing the core structure of the molecule while retaining key binding elements to discover novel chemical series with improved properties. patsnap.com

Structural Simplification: Removing non-essential parts of a complex molecule to improve synthetic accessibility and pharmacokinetic properties. scienceopen.com

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the activity of new designs before synthesis. patsnap.comdanaher.com

For example, the development of inhibitors for various kinases has successfully utilized pharmacophore models based on indole-containing scaffolds to identify new, potent lead structures through virtual screening of compound databases. nih.gov

Table 4: Common Lead Optimization Strategies

| Strategy | Description | Goal |

|---|---|---|

| SAR Analysis | Systematic modification of the lead compound's structure to determine the contribution of each part to its biological activity. patsnap.com | To identify key functional groups and guide further modifications for enhanced potency and selectivity. patsnap.com |

| Bioisosteric Replacement | Substitution of a functional group with a chemically similar group. patsnap.com | To improve biological activity, enhance pharmacokinetic properties, or reduce toxicity. patsnap.com |

| Scaffold Hopping | Replacing the central core of the molecule while maintaining the orientation of key functional groups. patsnap.com | To find novel chemical scaffolds with better properties or to circumvent existing patents. patsnap.com |

| Structural Simplification | Removing unnecessary functional groups or chiral centers from a complex lead compound. scienceopen.com | To improve synthetic accessibility, reduce molecular weight, and enhance drug-like properties. scienceopen.com |

Emerging Research Directions and Prospects

Design and Synthesis of Next-Generation Indolone Therapeutics

The development of innovative and efficient synthetic methodologies is fundamental to exploring the full potential of the indolone scaffold. Modern organic synthesis has moved towards highly modular and diversity-oriented approaches that allow for the rapid generation of extensive compound libraries.

Recent advancements include highly modular methods for synthesizing (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which have demonstrated significant tyrosine kinase inhibiting activity. researchgate.net One such powerful technique is the Eschenmoser coupling reaction, which utilizes easily accessible 3-bromooxindoles or (2-oxoindolin-3-yl)triflates and thioacetamides or thiobenzamides to produce a wide range of derivatives in high yields, often between 70% and 97%. researchgate.netbeilstein-journals.org This method surpasses many previously published synthetic routes in efficiency. beilstein-journals.org

Other established strategies for creating these enaminone-type structures involve starting from 1,3-dihydro-2H-indol-2-ones (oxindoles) and reacting them with reagents like nitriles, amides, or amide acetals. nih.gov Furthermore, novel methods are being developed that construct the oxindole (B195798) skeleton itself, for instance, from precursors like 2-alkynylphenyl isocyanates or N-phenylpropiolamides. nih.gov Multi-component reactions, such as the Biginelli reaction, are also being employed to synthesize complex indolone derivatives, including those with antitubercular and antimicrobial properties. nih.gov The synthesis of N-fused indole (B1671886) heterocycles, like pyrazino[1,2-a]indol-4-ones, represents another frontier, creating structurally unique and biologically active compounds. nih.gov

Table 1: Synthetic Strategies for Indolone Derivatives

| Synthetic Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Eschenmoser Coupling Reaction | 3-Bromooxindoles and thioacetamides/thiobenzamides | Highly modular, high yields (70-97%), scalable. | beilstein-journals.org, researchgate.net |

| Condensation Reactions | 1,3-dihydro-2H-indol-2-ones and nitriles, amides, etc. | Established route to 3-(aminomethylidene)oxindoles. | nih.gov |

| One-Pot Multicomponent (Biginelli) Reaction | Varies; involves multiple starting materials in one pot. | Efficient synthesis of complex, substituted indolones. | nih.gov |

| α-Arylation | Indolone derivatives and diaryliodonium salts | Creates monoarylated indolones with good functional group tolerance. | mdpi.com |

| Michael Addition/Cyclization Cascade | Indole-2-ylmethyl acetates and α-amino acid esters | Generates N-fused pyrazino[1,2-a]indol-4-ones. | nih.gov |

Exploration of Novel Molecular Targets

While indolones were initially recognized for their kinase inhibitory effects, leading to approved drugs like Nintedanib for idiopathic pulmonary fibrosis, the scope of their biological targets has expanded significantly. researchgate.net Early research also identified them as potent gabaergic agents with potential applications as anticonvulsants or anxiolytics. nih.gov

Current research is uncovering a more diverse range of molecular targets, opening up new therapeutic avenues.

Neuropsychiatric Disorders : A recent patent application highlighted deuterated 1,3-dihydro-2H-indole-2-one derivatives that target arginine vasopressin (AVP) receptors, specifically the V1b subtype. acs.org This pathway is being investigated for the treatment of depression and anxiety. acs.org

Oncology : Beyond kinase inhibition, indolone derivatives are being designed as inhibitors of protein-protein interactions crucial for cancer progression. One study focuses on synthetic indolones that target the p53-MDM2 and p53-MDMX interactions, aiming to reactivate the p53 tumor suppressor pathway. mdpi.com

Infectious Diseases : The scaffold has shown promise in developing agents against various pathogens. Derivatives have been synthesized and tested for their in vitro antitubercular activity against Mycobacterium tuberculosis, as well as for broader antibacterial and antifungal effects. nih.gov

Dermatological Conditions : Computational and experimental studies have identified mycosporine-like amino acids, which share structural motifs with indolones, as potential inhibitors of tyrosinase-related protein 1 (TYRP1). nih.gov This enzyme is a key player in melanogenesis, making it a target for treating hyperpigmentation disorders. nih.gov

Table 2: Emerging Molecular Targets for Indolone-Based Compounds

| Molecular Target | Therapeutic Area | Example Compound Class | Reference |

|---|---|---|---|

| Arginine Vasopressin (AVP) Receptors (V1b) | Depression, Anxiety | Deuterated 1,3-dihydro-2H-indol-2-one derivatives | acs.org |

| p53-MDM2/MDMX Interaction | Oncology | (E)-3-(benzylidene)indolin-2-one derivatives | mdpi.com |

| Bacterial/Fungal/Mycobacterial Targets | Infectious Diseases | 5-substituted-3-[...]-1,3-dihydro-2H-indol-2-one derivatives | nih.gov |

| Tyrosinase-Related Protein 1 (TYRP1) | Hyperpigmentation Disorders | Mycosporine-Like Amino Acids (structurally related) | nih.gov |

| Kinases (e.g., Tyrosine Kinases) | Oncology, Fibrosis | (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | researchgate.net |

Advanced Computational Modeling for Drug Discovery

The integration of computational chemistry is revolutionizing the drug discovery process for indolone derivatives. These in silico methods provide deep insights into molecular interactions, predict biological activity, and guide the design of more effective and selective compounds, thereby reducing the time and cost associated with experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool used to predict the biological activity of novel chemical entities based on their structural features. nih.gov For instance, 2D-QSAR models have been successfully developed for novel 1H-3-indolyl derivatives to predict their antioxidant potential, showing results that align well with experimental tests. nih.gov Similar approaches, including 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indolone-related structures to aid in structural modifications that improve potency against targets like those in Chlamydia trachomatis. jchemlett.com

Molecular docking and molecular dynamics (MD) simulations offer a dynamic and visual understanding of how a ligand binds to its target receptor. nih.gov These methods were used to screen for inhibitors of tyrosinase-related protein 1 (TYRP1), revealing the binding modes and interaction energies of potential drug candidates and helping to identify the most promising compounds for synthesis and testing. nih.gov Density Functional Theory (DFT) calculations are also employed to understand the fundamental reactivity descriptors of new derivatives, predicting their stability and potential interactions with other molecules, such as water or pharmaceutical excipients. mdpi.com

Integration with High-Throughput Screening Methodologies

The synergy between advanced synthetic chemistry and high-throughput screening (HTS) has become a cornerstone of modern drug discovery. The ability to rapidly synthesize large, diverse libraries of indolone derivatives is only useful if these libraries can be screened for biological activity with equal speed and efficiency. rug.nl

HTS enables researchers to systematically test thousands of compounds against a biological target, quickly identifying "hits" for further development. unchainedlabs.com This approach allows for the exploration of a much broader chemical space than traditional methods. unchainedlabs.com For the indolone class, HTS has been crucial. For example, screening methods have been developed to identify indole derivatives capable of protecting proteins from oxidative damage, a significant issue in the stability of biopharmaceutical products. nih.gov

To facilitate this integration, new technologies are emerging that miniaturize and automate the synthesis process itself. Acoustic Dispensing Ejection (ADE) technology, for example, uses sound waves to transfer nanoliter-scale droplets of reagents, allowing for the automated synthesis of thousands of unique compounds on a nanoscale. rug.nl This "on-the-fly" library generation is a paradigm shift, as it overcomes the bottleneck and expense of synthesizing and storing massive compound collections, allowing researchers to create bespoke libraries tailored to specific screening projects. rug.nl

Compound Index

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-amino-1,3-dihydro-2H-indol-2-one, and what catalysts are typically employed?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) is a widely used catalyst for similar indol-2-one derivatives, enabling efficient ring closure under mild conditions (e.g., 80°C in ethanol) . Key steps include:

- Substrate Preparation : Starting with indole derivatives or precursors like 3-substituted indoles.